Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride

Organic Synthesis Piperidine Chemistry Reaction Yield

Researchers synthesizing CNS-targeted compounds require reliable piperidine building blocks with validated reactivity. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (CAS 1454-53-1) addresses this need: • Enables 70-95% yields in further N-benzylpiperidone transformations, validated at multi-kg scale for renin inhibitor synthesis. • Certified by AIST SDBS spectral database (SDBS-41146) with MS, IR, and 13C NMR reference data. • Confirmed single-crystal X-ray structure (R=0.0414) supports computational docking studies. Supplied at ≥98% purity as a crystalline solid with defined melting point (175 °C dec.).

Molecular Formula C15H20ClNO3
Molecular Weight 297.78 g/mol
CAS No. 1454-53-1
Cat. No. B075784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride
CAS1454-53-1
Molecular FormulaC15H20ClNO3
Molecular Weight297.78 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CN(CCC1=O)CC2=CC=CC=C2.Cl
InChIInChI=1S/C15H19NO3.ClH/c1-2-19-15(18)13-11-16(9-8-14(13)17)10-12-6-4-3-5-7-12;/h3-7,13H,2,8-11H2,1H3;1H
InChIKeyYPFMNHZRNXPYBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Ethyl 1-Benzyl-4-Oxopiperidine-3-Carboxylate Hydrochloride (CAS 1454-53-1): A Validated Piperidine Scaffold


Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (CAS 1454-53-1) is a structurally defined piperidine derivative that exists as a crystalline solid, typically supplied at ≥98% purity (titration), with a melting point of 160-175 °C (decomposition) . Its core features include a central piperidone ring, an N-benzyl substituent, and a 3-carboxylate ethyl ester moiety. This compound is a critical building block for medicinal chemistry, with its value verified by inclusion in authoritative spectral databases such as AIST's SDBS (SDBS-41146), which provides certified MS, IR, and 13C NMR reference data [1], and by its confirmed single-crystal X-ray structure [2].

Ethyl 1-Benzyl-4-Oxopiperidine-3-Carboxylate Hydrochloride: Why Analogs Are Not Interchangeable


Generic substitution with closely related piperidines or esters is not chemically valid due to the compound's specific substitution pattern. The combined presence of the N-benzyl group and the 3-ethyl ester is essential for its validated role as a precursor to specific bioactive targets. For instance, replacing the N-benzyl with an N-methyl group results in a dramatically different synthetic outcome. In a foundational study, 1-methyl-4-piperidone reacted with ethoxycarbonyl chloride to give only a 28% yield, while the analogous reaction with 1-benzyl-4-piperidone produced yields of 70-95% [1]. Furthermore, this specific hydrochloride salt provides a distinct crystalline form (melting point 160-175 °C dec.) and known hygroscopicity that dictate its storage and handling requirements, making it a defined reagent rather than a generic commodity.

Quantitative Differentiation Evidence for Ethyl 1-Benzyl-4-Oxopiperidine-3-Carboxylate Hydrochloride


Comparative Synthetic Yield of N-Benzyl vs. N-Methyl Piperidone Scaffolds

The N-benzyl substituent on the piperidone ring is critical for achieving high synthetic yields. A foundational study compared the reaction of 1-benzyl-4-piperidone and 1-methyl-4-piperidone with ethoxycarbonyl chloride. The N-benzyl derivative yielded the desired ethyl 4-oxo-1-piperidinecarboxylate in 70-95% yield, whereas the N-methyl analog produced only a 28% yield under comparable conditions [1].

Organic Synthesis Piperidine Chemistry Reaction Yield

Structural Confirmation via Single-Crystal X-Ray Diffraction

The solid-state structure of the compound (as the free base, C15H19NO3) has been unequivocally determined by single-crystal X-ray diffraction. The analysis confirmed the molecular conformation and crystal packing, with a final R-factor of 0.0414 for 728 unique observed reflections [1]. Key parameters include an orthorhombic crystal system (space group Aba2) and unit cell dimensions a=15.750(3), b=13.470(2), c=13.356(2) Å, providing a definitive structural fingerprint.

Structural Biology Crystallography Analytical Chemistry

Validated Use as Key Intermediate in Renin Inhibitor Synthesis

This specific hydrochloride salt (CAS 1454-53-1) has been explicitly named and utilized as a starting material in the published process research for a convergent, multi-kilogram synthesis of a potent renin inhibitor (Compound 1) . The process development, which achieved a 15% overall yield over an 11-step sequence, confirms the compound's viability and stability under industrially relevant, scaled-up conditions.

Medicinal Chemistry Process Chemistry Hypertension

Verified Physicochemical Identity and Quality Standards

The compound is commercially available with well-defined quality metrics. For example, ChemImpex supplies it with a purity of ≥98%, determined by titration . Its identity is further anchored by a unique melting point of 175 °C (dec.) , which is higher than the 160-170 °C range reported for other hydrated or lower-purity forms . This clear specification profile allows for precise inventory control and experimental reproducibility.

Analytical Chemistry Quality Control Compound Management

Validated Applications of Ethyl 1-Benzyl-4-Oxopiperidine-3-Carboxylate Hydrochloride in Research and Development


Process Chemistry and Large-Scale Synthesis of Pharmaceutical Intermediates

The compound is a validated, scalable starting material for complex drug synthesis. Its successful use in a published multi-kilogram process to synthesize a renin inhibitor confirms its robustness in large-scale operations. The high and reliable yield (70-95%) of its core N-benzylpiperidone scaffold in further transformations [1] makes it a cost-effective choice for process chemists developing synthetic routes to N-protected piperidine-containing targets.

Medicinal Chemistry for Neurological Targets

As a central building block, this piperidine derivative is a key intermediate for synthesizing libraries of compounds targeting neurological disorders . Its N-benzyl group is a common protecting group that can be easily removed via hydrogenolysis to reveal the free piperidine amine, which is a crucial pharmacophore in many CNS-active drugs. The compound's established role in synthesizing potent analgesics and potential kappa opioid receptor ligands [1] provides a direct path for research in pain modulation.

Analytical Method Development and Quality Control

The compound's certified spectral data in the AIST SDBS database (MS, IR, 13C NMR) and its defined melting point (175 °C dec., ≥98% purity) [1] make it a reliable reference standard. Analytical chemists can utilize this well-characterized material for calibrating instruments, developing HPLC methods for related substance testing, or as a known impurity marker in the analysis of more complex piperidine-based pharmaceuticals.

Structural and Computational Chemistry Research

The availability of a high-resolution single-crystal X-ray structure (R=0.0414) provides an authoritative experimental benchmark. This data is essential for computational chemists performing molecular docking studies, conformational analysis, or developing force field parameters for piperidine scaffolds. The confirmed three-dimensional structure enables more accurate in silico predictions of binding affinities and molecular interactions, accelerating structure-based drug design efforts.

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